

# Hazards and Toxicity of Ferric Ammonium Oxalate: A Technical Guide

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## Compound of Interest

Compound Name: *Ferric ammonium oxalate*

Cat. No.: *B1630458*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the hazards and toxicity associated with **ferric ammonium oxalate** exposure. It is intended for an audience of researchers, scientists, and drug development professionals who may handle this compound. This document synthesizes available toxicological data, outlines relevant experimental protocols for toxicity testing, and details the molecular mechanisms and signaling pathways involved in oxalate-induced cellular injury. Particular emphasis is placed on the renal and dermal effects of this compound. The guide also highlights the current gaps in the toxicological data for **ferric ammonium oxalate**.

## Chemical Identification and Physical Properties

**Ferric ammonium oxalate**, also known as ammonium ferrioxalate, is a coordination complex with the chemical formula  $(\text{NH}_4)_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$ . It typically appears as a green crystalline solid that is soluble in water.

## Toxicological Hazards

Exposure to **ferric ammonium oxalate** can occur through inhalation, ingestion, and dermal contact, each route presenting distinct toxicological concerns. The toxicity of this compound is attributed to both the ferric iron and, more significantly, the oxalate anion.

## Acute Toxicity

**Ferric ammonium oxalate** is classified as harmful if swallowed or in contact with skin.[\[1\]](#)[\[2\]](#)

Table 1: Acute Toxicity Data for **Ferric Ammonium Oxalate**

Route of Exposure	Species	Test	Value	Reference
Oral	Rat	LD50	500.1 mg/kg	<a href="#">[3]</a>
Dermal	Rabbit	LD50	1,100 mg/kg (Acute toxicity estimate)	<a href="#">[3]</a>

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.

## Irritation and Sensitization

- Skin Irritation: **Ferric ammonium oxalate** is a skin irritant and can cause burns upon contact.[\[4\]](#)[\[5\]](#)[\[6\]](#) Prolonged or repeated skin contact may lead to dermatitis.
- Eye Irritation: The compound is a serious eye irritant and can cause burns.[\[4\]](#)[\[5\]](#) Prolonged eye contact may result in a brownish discoloration of the eyes.[\[5\]](#)[\[7\]](#)
- Respiratory Irritation: Inhalation of **ferric ammonium oxalate** dust can irritate the nose, throat, and respiratory tract, leading to symptoms such as coughing and wheezing.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Sensitization: There is currently no available data on the potential for **ferric ammonium oxalate** to cause skin or respiratory sensitization.[\[7\]](#)

## Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxicological effects of **ferric ammonium oxalate**.

- Chronic Toxicity: Prolonged or repeated ingestion or inhalation may affect the liver.[\[2\]](#)[\[7\]](#)

- Carcinogenicity: **Ferric ammonium oxalate** is not classified as a carcinogen by IARC, NTP, or OSHA.[3][8][9] However, no specific long-term studies have been conducted to evaluate its carcinogenic potential.[5][10]
- Mutagenicity: There is no data available on the mutagenic potential of **ferric ammonium oxalate**. [7]
- Reproductive Toxicity: There is no data available to evaluate the effects of **ferric ammonium oxalate** on reproduction or development.[7][8][11]

## Mechanisms of Oxalate Toxicity

The primary mechanism of **ferric ammonium oxalate** toxicity is driven by the oxalate component. High concentrations of oxalate can lead to renal injury through the formation of calcium oxalate crystals and direct cellular toxicity.[12] This cellular toxicity is mediated by a cascade of events involving reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of specific signaling pathways leading to inflammation and cell death.

## Oxidative Stress and Mitochondrial Dysfunction

Exposure of renal cells to high levels of oxalate leads to an overproduction of ROS.[3][4][13][14] This oxidative stress is a key initiator of cellular damage. The generation of ROS is linked to the activation of NADPH oxidase.[13]

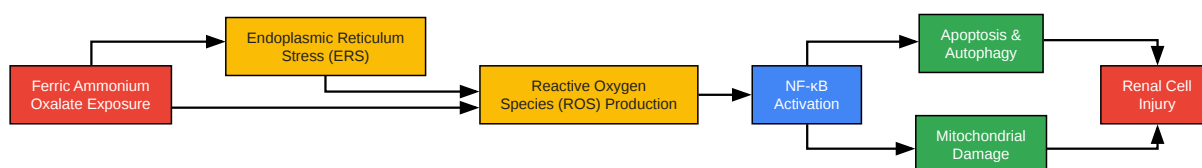
The excess ROS disrupts mitochondrial function by:

- Decreasing the mitochondrial membrane potential.[12]
- Increasing mitochondrial permeability.[12]
- Leading to the release of cytochrome C, which in turn activates caspases and initiates apoptosis (programmed cell death) or necrosis.[12]

## Key Signaling Pathways in Oxalate-Induced Renal Injury

Several signaling pathways have been identified to play a crucial role in the cellular response to oxalate exposure.

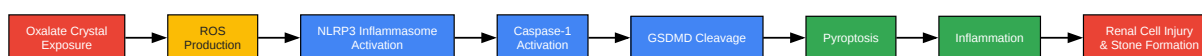
- Endoplasmic Reticulum Stress (ERS), ROS, and NF- $\kappa$ B Signaling: Oxalate can induce stress in the endoplasmic reticulum, which, along with ROS production, activates the NF- $\kappa$ B signaling pathway. This cascade contributes to autophagy, apoptosis, and mitochondrial damage in renal tubular epithelial cells.[15]



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Caption: Oxalate-induced ERS-ROS-NF- $\kappa$ B signaling pathway leading to renal cell injury.

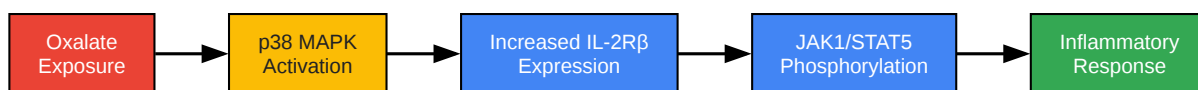
- NLRP3 Inflammasome and GSDMD-Mediated Pyroptosis: Oxalate crystals can activate the NLRP3 inflammasome in renal cells.[2][16] This activation, mediated by ROS, leads to the cleavage of Gasdermin D (GSDMD), a key step in pyroptosis, a form of inflammatory cell death. This process contributes to renal injury and the formation of calcium oxalate stones.[2][16]



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Caption: NLRP3-GSDMD signaling pathway in oxalate-induced renal pyroptosis.

- p38 MAPK and IL-2R $\beta$  Signaling: Oxalate exposure can activate the p38 MAPK signaling pathway in human renal epithelial cells.[17][18] This activation leads to an increased expression of the Interleukin-2 receptor beta (IL-2R $\beta$ ) and subsequent activation of the JAK1/STAT5 signaling pathway, which is involved in inflammatory responses.[17]



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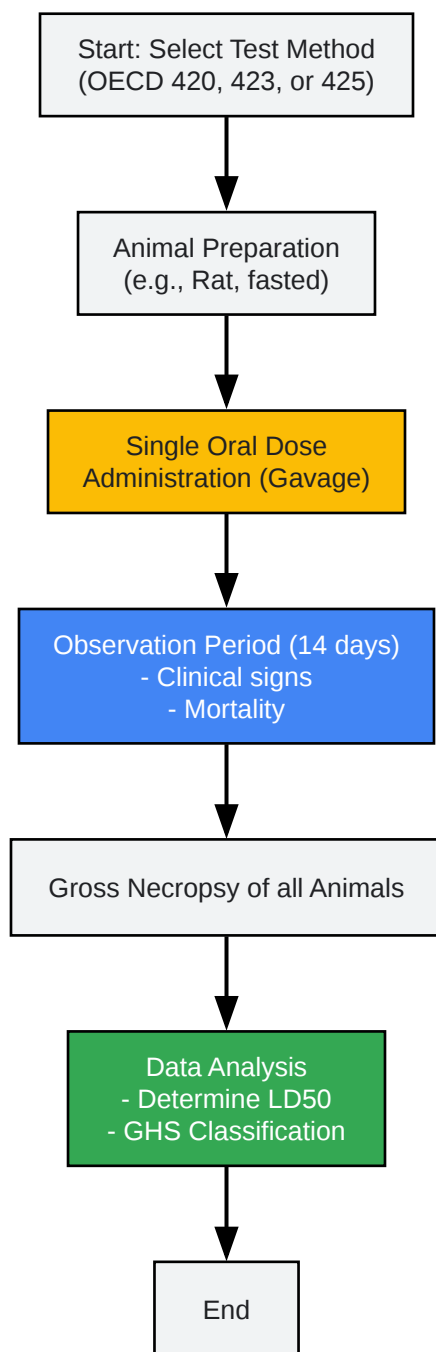
Caption: Oxalate-induced p38 MAPK and IL-2R $\beta$  inflammatory signaling.

## Experimental Protocols for Toxicity Assessment

The assessment of the toxicological profile of a chemical like **ferric ammonium oxalate** follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The acute oral toxicity is typically determined using one of three OECD guidelines: the Fixed Dose Procedure (Guideline 420), the Acute Toxic Class Method (Guideline 423), or the Up-and-Down Procedure (Guideline 425).[1] These methods aim to determine the LD50 value and classify the substance according to the Globally Harmonised System (GHS).[1]



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Caption: General workflow for acute oral toxicity testing.

Methodology Summary (based on OECD Guidelines):

- Animal Selection: Healthy, young adult rodents (commonly rats, preferably females) are used.[19]

- **Housing and Fasting:** Animals are acclimatized to laboratory conditions. Food is withheld overnight before dosing.[19]
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The volume is typically limited to 1-2 mL/100g body weight.[19]
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[19]
- **Necropsy:** All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
- **Data Evaluation:** The number of dead animals is recorded, and the LD50 is calculated using appropriate statistical methods.

## Acute Dermal Toxicity (OECD Guideline 402)

This test evaluates the adverse effects following a single, 24-hour dermal application of the test substance.

Methodology Summary (based on OECD Guideline 402):

- **Animal Selection:** Young adult rats (8-12 weeks old) are typically used.[20]
- **Preparation:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk (at least 10% of the body surface area).[20]
- **Application:** The test substance is applied uniformly over the prepared skin area and covered with a porous gauze patch and non-irritating tape for 24 hours.[21]
- **Observation:** Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days.
- **Data Evaluation:** The LD50 is determined based on the observed mortality.

## Skin Irritation (OECD Guideline 404 or 439)

The potential for skin irritation can be assessed using in vivo (OECD 404) or in vitro (OECD 439) methods. In vitro methods using reconstructed human epidermis are now preferred to reduce animal testing.[22]

Methodology Summary (In Vitro - OECD Guideline 439):

- Test System: A reconstructed human epidermis (RhE) model is used.[23][24]
- Application: The test substance is applied topically to the surface of the RhE tissue.
- Incubation: The tissue is exposed to the substance for a defined period, followed by a post-exposure incubation.
- Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[24]

## Occupational Safety and Handling

Given the hazardous nature of **ferric ammonium oxalate**, strict safety protocols should be followed in a laboratory or industrial setting.

Table 2: Occupational Exposure Limits

Jurisdiction	Component	Limit	Reference
ACGIH	Iron (soluble salts)	TLV-TWA: 1 mg/m <sup>3</sup>	[6]
NIOSH	Iron (soluble salts)	REL-TWA: 1 mg/m <sup>3</sup>	[5]

TLV-TWA: Threshold Limit Value - Time-Weighted Average (ACGIH). The concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect. REL-TWA: Recommended Exposure Limit - Time-Weighted Average (NIOSH).

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.[5]



- Skin Protection: Impervious gloves and protective clothing to prevent skin contact.[5]
- Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be used.[5]

#### First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

## Conclusion

**Ferric ammonium oxalate** presents significant acute health hazards, including oral and dermal toxicity, as well as severe skin and eye irritation. The toxicity is largely driven by the oxalate component, which can induce renal injury through oxidative stress, mitochondrial dysfunction, and the activation of inflammatory signaling pathways. While the acute toxicological profile is partially characterized, there is a notable lack of data on chronic effects, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, it is imperative that this compound is handled with strict adherence to safety protocols to minimize exposure. Further research is warranted to fully elucidate the long-term health effects of **ferric ammonium oxalate**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Oxalate-induced renal pyroptotic injury and crystal formation mediated by NLRP3-GSDMD signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of reactive oxygen species in the formation of calcium oxalate stones and the protective effects of antioxidants on the kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species, inflammation and calcium oxalate nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bostick-sullivan.com [bostick-sullivan.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of reactive oxygen species derived from different NADPH oxidase isoforms and mitochondria in oxalate-induced oxidative stress and cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The significance of reactive oxygen species in the formation of calcium oxalate stones and the protective effects of antioxidants on the kidneys [frontiersin.org]
- 15. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Calcium Oxalate Induces Renal Injury through Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 22. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [[ntp.niehs.nih.gov](http://ntp.niehs.nih.gov)]
- 23. [thepsci.eu](http://thepsci.eu) [[thepsci.eu](http://thepsci.eu)]
- 24. [iivs.org](http://iivs.org) [[iivs.org](http://iivs.org)]
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